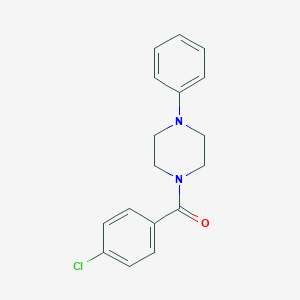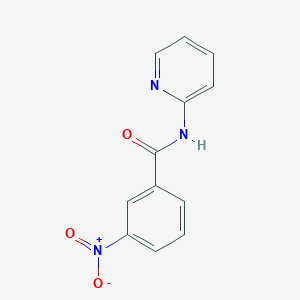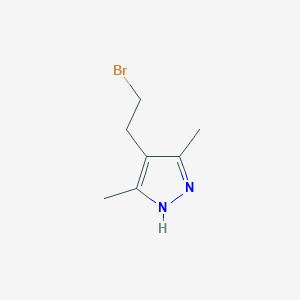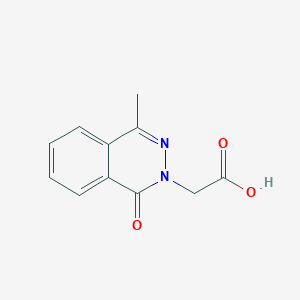
1-(4-Chlorobenzoyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzoyl)-4-phenylpiperazine, also known as 4-Chlorobenzoylphenylpiperazine (CBPP), is a chemical compound that belongs to the class of piperazine derivatives. CBPP has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of CBPP is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. These receptors are involved in the regulation of mood, anxiety, and psychosis, which may explain the therapeutic effects of CBPP.
Efectos Bioquímicos Y Fisiológicos
CBPP has been shown to increase the levels of serotonin and dopamine in the prefrontal cortex and striatum, respectively. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may contribute to the therapeutic effects of CBPP. CBPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBPP has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, CBPP has a relatively short half-life and can rapidly metabolize in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CBPP. One potential area of research is the development of CBPP derivatives with improved pharmacokinetic properties. Another area of research is the investigation of the potential use of CBPP in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of CBPP and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of CBPP involves the reaction of 4-chlorobenzoyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The reaction occurs at room temperature and the product is obtained as a white solid with a high yield. The purity of CBPP can be improved by recrystallization from a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
CBPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models, indicating its potential use in the treatment of anxiety and depression. CBPP has also been investigated for its potential use in the treatment of schizophrenia, as it has been shown to have antipsychotic-like effects in animal models.
Propiedades
Número CAS |
18907-57-8 |
|---|---|
Nombre del producto |
1-(4-Chlorobenzoyl)-4-phenylpiperazine |
Fórmula molecular |
C17H17ClN2O |
Peso molecular |
300.8 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C17H17ClN2O/c18-15-8-6-14(7-9-15)17(21)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Clave InChI |
MMRSPHBFKOUXJI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Hydrindantin dihydrate [MI]](/img/structure/B187621.png)

![Glycine, N-[N-(4-methoxybenzoyl)glycyl]-](/img/structure/B187625.png)
![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)


![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
![N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187635.png)
